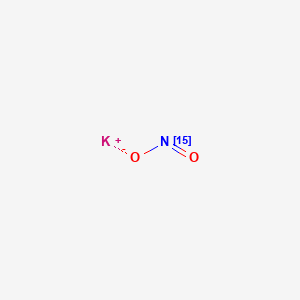

potassium nitrite-15N

CAS No.: 92937-66-1

Cat. No.: VC8322743

Molecular Formula: KNO2

Molecular Weight: 86.097 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92937-66-1 |

|---|---|

| Molecular Formula | KNO2 |

| Molecular Weight | 86.097 g/mol |

| Standard InChI | InChI=1S/K.HNO2/c;2-1-3/h;(H,2,3)/q+1;/p-1/i;1+1 |

| Standard InChI Key | BXNHTSHTPBPRFX-IEOVAKBOSA-M |

| Isomeric SMILES | [15N](=O)[O-].[K+] |

| SMILES | N(=O)[O-].[K+] |

| Canonical SMILES | N(=O)[O-].[K+] |

Introduction

Chemical Identity and Structural Properties

Potassium nitrite-15N is characterized by the molecular formula K¹⁵NO₂, with a molecular weight of 86.097 g/mol. The compound exists as a white crystalline solid, soluble in water, and shares physicochemical properties with its non-isotopic counterpart, potassium nitrite. The ¹⁵N enrichment (typically ≥99 atom%) distinguishes it from naturally occurring nitrite, which predominantly contains the lighter ¹⁴N isotope. Key identifiers include:

-

InChI Key: BXNHTSHTPBPRFX-IEOVAKBOSA-M

-

Canonical SMILES: N(=O)[O-].[K+]

-

Isomeric SMILES: ¹⁵N[O-].[K+]

These structural descriptors facilitate its unambiguous identification in databases and experimental protocols.

Synthesis and Isotopic Enrichment

Synthetic Routes

The synthesis of potassium nitrite-15N typically involves isotopic exchange or reduction of ¹⁵N-labeled precursors. A common method includes the thermal decomposition of potassium nitrate-15N (K¹⁵NO₃) at elevated temperatures:

This reaction proceeds under controlled conditions to minimize isotopic dilution and ensure high yield. Alternative approaches employ electrochemical reduction or reactions with reducing agents like lead in aqueous media.

Purification and Characterization

Post-synthesis purification involves recrystallization in deionized water at low temperatures (0–4°C) to remove residual nitrate and impurities. Isotopic purity is validated using isotope ratio mass spectrometry (IRMS), which confirms ¹⁵N enrichment levels. Complementary techniques such as X-ray diffraction (XRD) and ion chromatography assess chemical purity and crystallinity.

Applications in Scientific Research

Isotopic Tracing in Nitrogen Metabolism

Potassium nitrite-15N is widely used to investigate nitrogen assimilation and turnover in biological systems. In plants, it serves as a tracer to study nitrate reductase activity, revealing how crops like alfalfa incorporate nitrogen into amino acids and proteins. Similarly, in animal models, it helps quantify nitric oxide (NO) production pathways, particularly under hypoxic conditions where nitrite acts as an NO reservoir .

Environmental Science

Environmental studies leverage potassium nitrite-15N to trace nitrogen cycling in ecosystems. For example, researchers have employed it to differentiate anthropogenic nitrate pollution from natural sources in aquatic systems by analyzing δ¹⁵N signatures. Dual-isotope (δ¹⁵N and δ¹⁸O) approaches further disentangle nitrification and denitrification processes, which exhibit distinct kinetic isotope effects.

Pharmacokinetics and Biomedical Research

In pharmacokinetic studies, potassium nitrite-15N aids in tracking the distribution and metabolism of nitrogen-containing therapeutics. A notable application involves its use in quantifying S-nitrosothiols—key mediators of NO signaling—in cardiovascular tissues. Intraperitoneal administration in rats has demonstrated its rapid conversion to NO, correlating with vasodilation and improved blood flow .

Analytical Methodologies

Quantification Techniques

Advanced analytical methods are essential for detecting ¹⁵N-labeled nitrite in complex matrices:

| Method | Detection Limit | Matrix Compatibility | Key Advantage |

|---|---|---|---|

| Membrane Inlet MS (MI-MS) | 1 nM | Aqueous, biological | Minimal sample preparation |

| Combustion-IRMS | 0.1 μM | Soil, environmental | High precision for low-concentration samples |

| Denitrifier-IRMS | 0.05 μM | Biological fluids | Dual-isotope (¹⁵N, ¹⁸O) capability |

These methods address challenges such as isotopic cross-contamination and matrix interference, ensuring reliable data interpretation.

Case Study: Human Dietary Supplementation

A recent clinical trial investigated the metabolic fate of ¹⁵N-labeled nitrate (Na¹⁵NO₃) in humans, revealing that ~25% of ingested nitrate is reduced to nitrite and subsequently to NO . Although this study focused on nitrate, analogous mechanisms apply to nitrite, underscoring its role in enhancing vascular function and exercise performance .

Biological and Physiological Effects

Vascular Function

Potassium nitrite-15N contributes to vasodilation by serving as an NO donor under low-oxygen conditions. In rat models, its administration increased plasma NO levels by 40%, correlating with reduced blood pressure and improved endothelial function.

Nitrosative Stress

The compound also aids in studying nitrosative stress—a pathological condition caused by excessive NO-derived reactive species. By tracking ¹⁵N-labeled nitrosothiols in myocardial tissue, researchers have identified biomarkers for ischemia-reperfusion injury.

Comparison with Similar Compounds

| Compound | Key Differences | Primary Applications |

|---|---|---|

| Potassium nitrate-15N | Contains nitrate (NO₃⁻) instead of nitrite | Oxidizing agent, fertilizer studies |

| Sodium nitrite-15N | Sodium counterion instead of potassium | Food preservation, pharmacology |

| Ammonium-15N chloride | Ammonium ion (NH₄⁺) instead of nitrite | Soil science, microbial ecology |

Potassium nitrite-15N’s uniqueness lies in its dual role as a redox-active species and isotopic tracer, enabling multifaceted research applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume